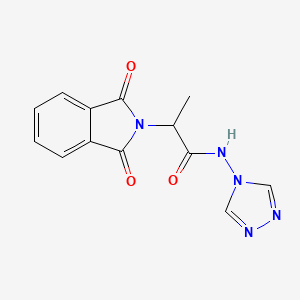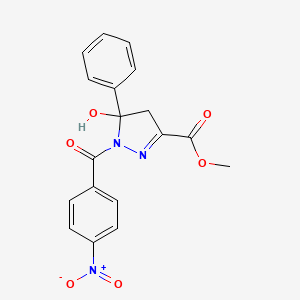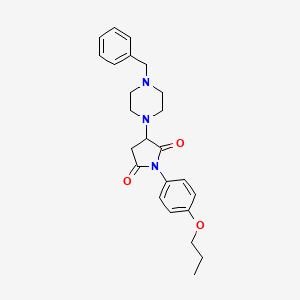![molecular formula C12H19NO4 B5113904 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol, also known as DMPEA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DMPEA is a derivative of the neurotransmitter serotonin and has been found to exhibit significant biological activity. In
Applications De Recherche Scientifique
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has been found to exhibit significant biological activity and has potential applications in various fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol exerts its biological activity through the modulation of various signaling pathways. It has been found to activate the protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has also been found to inhibit the production of pro-inflammatory cytokines and upregulate the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has been found to exhibit neuroprotective effects and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity. However, 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has limitations as well. It is highly reactive and can be difficult to handle. In addition, 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Orientations Futures
There are several future directions for the study of 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol. Further research is needed to understand its mechanism of action and its potential applications in various fields. In addition, more studies are needed to evaluate its safety and toxicity profile. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol may have potential applications in the treatment of neurodegenerative diseases, cancer, and infectious diseases. Further research may also lead to the development of new drugs and therapies based on 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol.
Méthodes De Synthèse
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2,6-dimethoxyphenyl ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol.
Propriétés
IUPAC Name |
2-[2-(2,6-dimethoxyphenoxy)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-15-10-4-3-5-11(16-2)12(10)17-9-7-13-6-8-14/h3-5,13-14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKUWYAGEPEMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5742229 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113824.png)
![methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5113837.png)

![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5113876.png)
![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
![N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5113896.png)

![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)